molecular formula C8H4F4O2 B3031542 Methyl 2,3,5,6-tetrafluorobenzoate CAS No. 4707-12-4

Methyl 2,3,5,6-tetrafluorobenzoate

Cat. No.: B3031542
CAS No.: 4707-12-4
M. Wt: 208.11 g/mol
InChI Key: UTVICBCTIZYQOA-UHFFFAOYSA-N
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Description

Methyl 2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5,6-tetrafluorobenzoate can be synthesized through various methods. One common approach involves the fluorination of 2,3,5,6-tetrachloroterephthalonitrile followed by hydrolysis, acylation, reduction, and dehydroxylation reactions . Another method includes the esterification of 2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,3,5,6-tetrafluorobenzoic acid.

    Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,5,6-tetrafluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,5,6-tetrafluorobenzoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrafluorobenzoate: Similar in structure but with different fluorine atom positions.

    Pentafluorobenzoate: Contains an additional fluorine atom compared to methyl 2,3,5,6-tetrafluorobenzoate.

    2,3,5,6-tetrachlorobenzoate: Chlorine atoms replace fluorine atoms, leading to different reactivity and properties.

Uniqueness

This compound is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical behavior and interactions. The presence of four fluorine atoms in a symmetrical arrangement enhances its stability and reactivity compared to other fluorinated benzoates .

Properties

IUPAC Name

methyl 2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVICBCTIZYQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565095
Record name Methyl 2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-12-4
Record name Methyl 2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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